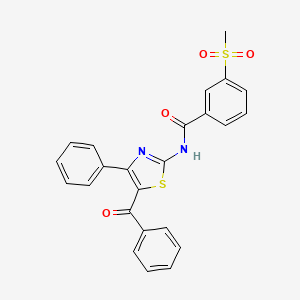

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O4S2/c1-32(29,30)19-14-8-13-18(15-19)23(28)26-24-25-20(16-9-4-2-5-10-16)22(31-24)21(27)17-11-6-3-7-12-17/h2-15H,1H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBBLTSTBQLOGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 462.5 g/mol

- CAS Number : 896287-21-1

The molecular structure features a thiazole ring, which is known for its diverse biological activities. The presence of a benzoyl group and a methylsulfonyl group enhances its interaction with biological targets, making it a candidate for further pharmacological studies .

This compound primarily exerts its biological effects through interactions with specific molecular targets, including enzymes and receptors. The thiazole moiety is known to modulate various biochemical pathways by:

- Inhibiting Enzymatic Activity : The compound may bind to the active site of enzymes, blocking their activity and altering metabolic pathways.

- Inducing Apoptosis : Studies suggest that thiazole derivatives can promote programmed cell death in cancer cells by interacting with apoptotic signaling pathways .

Anticancer Activity

Research has indicated that thiazole derivatives possess significant anticancer properties. For instance:

- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's IC values indicate potent activity, often surpassing standard chemotherapeutic agents like doxorubicin .

| Cell Line | IC (µg/mL) | Reference Drug | IC (µg/mL) |

|---|---|---|---|

| A-431 (skin cancer) | 1.98 ± 1.22 | Doxorubicin | 1.61 ± 1.92 |

| U251 (glioblastoma) | <10 | Cisplatin | 0.5 |

The structure–activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring enhance the anticancer activity of thiazole derivatives .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like norfloxacin.

| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic | Zone of Inhibition (mm) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Norfloxacin | 18 |

| Escherichia coli | 12 | Ampicillin | 14 |

The presence of electron-donating groups in the structure has been linked to enhanced antimicrobial efficacy .

Case Studies and Research Findings

- Study on Anticancer Activity : A recent investigation into the anticancer effects of various thiazole derivatives revealed that compounds similar to this compound showed promising results against human melanoma and glioblastoma cell lines, emphasizing the importance of structural modifications for improved potency .

- Antimicrobial Efficacy Assessment : Another study focused on the synthesis and evaluation of thiazole derivatives for their antibacterial properties found that modifications in the benzoyl group significantly influenced their effectiveness against common pathogens, suggesting a pathway for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Aryl Substituents

Compounds 51–55 from share a benzamide-thiazole-triazine scaffold but differ in aryl substituents. Key comparisons include:

| Compound | Aryl Substituent | Melting Point (°C) | Synthesis Time |

|---|---|---|---|

| 51 | 3-Fluorophenyl | 266–268 | 33 hours |

| 52 | 4-Trifluoromethylphenyl | 277–279 | 33 hours |

| 53 | 4-Methoxyphenyl | 255–258 | 33 hours |

| 54 | 3-Methoxyphenyl | 237–239 | 33 hours |

| Target | 3-(Methylsulfonyl)benzamide | Not reported | Not specified |

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in 52) correlate with higher melting points, likely due to increased crystallinity and intermolecular interactions. The target compound’s methylsulfonyl group (-SO₂CH₃) may similarly enhance thermal stability but reduce solubility compared to methoxy (-OCH₃) or fluoro (-F) substituents .

- Synthetic Efficiency : All analogs in require prolonged reaction times (33 hours), suggesting that the target compound’s synthesis might also demand extended optimization.

Thiazole Derivatives with Heterocyclic Modifications

- 4a (): A morpholinomethyl-substituted thiazole (4-methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) features a polar morpholine group. This modification likely improves aqueous solubility compared to the target compound’s hydrophobic benzoyl and phenyl groups. However, the pyridinyl substituent in 4a introduces basicity, which may alter pharmacokinetic profiles .

- A0071016 (): This triazole-thiophene-pyrazole hybrid has a more complex structure than the target compound.

Sulfonamide-Containing Derivatives

Compound 3 from contains a sulfonamide group, akin to the methylsulfonyl moiety in the target. Sulfonamides are known for antimicrobial activity, but structural differences (e.g., isoxazole vs. thiazole cores) may lead to divergent biological targets. The target’s methylsulfonyl group could enhance metabolic stability relative to the hydrazine-derived sulfonamide in .

Benzimidazole-Based Compounds ()

Compounds 3a–3b (N’-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides) feature a benzimidazole core instead of thiazole. Benzimidazoles are often associated with antiviral and anticancer activity, whereas thiazoles (as in the target compound) are more commonly explored for anti-inflammatory and kinase-inhibitory roles. The target’s methylsulfonyl group may confer stronger hydrogen-bonding capacity than the hydrazide linker in 3a–3b .

Research Implications

- Drug Design : The target compound’s methylsulfonyl group offers a balance between stability and reactivity, making it a candidate for kinase inhibition or anti-inflammatory applications.

- Optimization : Introducing polar groups (e.g., morpholine in 4a) could improve the target’s bioavailability, while fluorinated analogs (e.g., 51–52) may guide stability enhancements .

- Contradictions : ’s prolonged synthesis contrasts with faster methods in , highlighting the need for reaction condition optimization in thiazole chemistry.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol or THF.

- Benzoylation : Reaction of the thiazole intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions.

- Sulfonamide coupling : Amide bond formation between 3-(methylsulfonyl)benzoic acid and the thiazole-amine intermediate using coupling agents like HATU or EDC in DMF at room temperature .

- Optimization : Key parameters include solvent polarity (DMF enhances solubility), temperature control (prevents decomposition), and catalyst selection (e.g., DMAP for acyl transfer). Yield improvements (>75%) are achieved via iterative recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate; retention time ~8.2 min confirms purity (>95%) .

- NMR : ¹H NMR (DMSO-d6) reveals diagnostic peaks: δ 8.2–8.4 ppm (aromatic protons near sulfonyl), δ 7.5–7.8 ppm (benzoyl group), and δ 2.8 ppm (methylsulfonyl singlet) .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 507.1, consistent with the molecular formula C₂₇H₂₁N₂O₃S₂ .

- X-ray Crystallography : Resolves intermolecular hydrogen bonds (e.g., N–H⋯O=S) critical for crystal packing and stability .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s anticancer activity in vitro?

- Methodological Answer :

- Cell Lines : Use panels of cancer cell lines (e.g., MCF-7, A549, HeLa) and normal fibroblasts (e.g., NIH/3T3) for selectivity assessment.

- Assays :

- MTT/PrestoBlue : Measure IC₅₀ values after 48–72 hr exposure; compare with cisplatin controls.

- Apoptosis : Annexin V/PI staining via flow cytometry to quantify early/late apoptotic cells.

- Cell Cycle Analysis : PI staining to detect G1/S or G2/M arrest .

- Mechanistic Studies : Western blotting for p53, Bcl-2, and caspase-3 activation. Similar thiazole derivatives show mitochondrial pathway involvement .

Q. What structural modifications enhance the compound’s antimicrobial potency, and how are these validated?

- Methodological Answer :

- SAR Insights :

| Modification | Impact on Activity | Reference |

|---|---|---|

| Bromine at thiazole C4 | ↑ Antibacterial (MIC ~2 µg/mL vs. S. aureus) | |

| Methyl → Ethyl sulfonyl | ↓ Solubility but ↑ biofilm inhibition | |

| Nitro group at benzamide | ↑ Antifungal (e.g., C. albicans IC₅₀ 5 µM) |

- Validation :

- MIC/MBC Assays : Broth microdilution per CLSI guidelines.

- Time-Kill Curves : Confirm bactericidal vs. bacteriostatic effects.

- Resistance Studies : Serial passaging in sub-MIC concentrations to assess resistance development .

Q. Which computational strategies predict target binding modes and optimize pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of EGFR or tubulin (PDB: 1M17, 1SA0). The benzoyl and sulfonyl groups show hydrogen bonding with Lys721 and Asp831 in EGFR .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes; RMSD <2 Å indicates stable binding .

- ADMET Prediction : SwissADME predicts moderate bioavailability (F ≈ 45%), with LogP ≈ 3.2 (optimal for CNS penetration). Modify sulfonyl groups to reduce CYP3A4 inhibition .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

- Source Analysis : Variability often arises from assay conditions (e.g., serum concentration, incubation time). For example, IC₅₀ values for similar compounds range from 5–20 µM in MCF-7 cells due to differences in FBS content (5% vs. 10%) .

- Standardization : Adopt CLSI guidelines for cytotoxicity assays. Include positive controls (e.g., doxorubicin) and normalize data to cell viability via ATP quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.